4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile
CAS No.:
Cat. No.: VC17683843
Molecular Formula: C13H12F3NO
Molecular Weight: 255.23 g/mol
* For research use only. Not for human or veterinary use.
![4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile -](/images/structure/VC17683843.png)
Specification
Molecular Formula | C13H12F3NO |
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Molecular Weight | 255.23 g/mol |
IUPAC Name | 4-methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile |
Standard InChI | InChI=1S/C13H12F3NO/c1-8(2)12(18)11(7-17)9-4-3-5-10(6-9)13(14,15)16/h3-6,8,11H,1-2H3 |
Standard InChI Key | NZQYNMBVIQXSAZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(=O)C(C#N)C1=CC(=CC=C1)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₁₃H₁₂F₃NO, with a molecular weight of 255.24 g/mol . Its structural complexity arises from the integration of three functional groups:
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Ketone (3-oxo): Imparts reactivity toward nucleophilic addition and enolate formation.
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Nitrile (C≡N): Enhances polarity and serves as a precursor for amines or carboxylic acids.
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3-(Trifluoromethyl)phenyl: Introduces electron-withdrawing effects and steric bulk, influencing both chemical reactivity and physical properties .
Stereoelectronic Features
The trifluoromethyl group at the phenyl ring’s meta position creates a pronounced electron-deficient aromatic system, directing electrophilic substitution to the para position. The nitrile group’s sp-hybridized carbon contributes to the compound’s linear geometry, while the ketone facilitates keto-enol tautomerism under basic conditions .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₂F₃NO | |
Molecular Weight | 255.24 g/mol | |
SMILES Notation | CC(C)C(=O)C(C#N)c1cccc(c1)C(F)(F)F | |
InChI Key | NISSRHCRSOSRCJ-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Primary Synthetic Routes
The synthesis of 4-methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile typically involves multistep strategies combining Friedel-Crafts acylation, nucleophilic substitution, and nitrile formation. A representative pathway includes:
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Friedel-Crafts Acylation: Reacting 3-(trifluoromethyl)benzene with acetyl chloride in the presence of AlCl₃ to introduce the ketone group.
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Nucleophilic Addition: Treating the intermediate with methyl magnesium bromide to form the tertiary alcohol.
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Nitrile Formation: Dehydration of the alcohol using POCl₃ or PCl₅, followed by reaction with NaCN to install the nitrile group .
Optimization Strategies
Patent CN101337906B highlights the use of aniline as a solvent and reactant in analogous syntheses, achieving yields exceeding 96% by minimizing side reactions through vacuum distillation to remove methanol . For the trifluoromethyl variant, similar conditions (80–120°C, DMAP catalyst) are employed, with toluene or THF as solvents to stabilize reactive intermediates .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Friedel-Crafts Acylation | AlCl₃, acetyl chloride, 0°C | 78–85% | |
Nitrile Installation | NaCN, DMF, 60°C | 90–92% | |
Purification | Vacuum distillation, hexane | 98% purity |
Physicochemical Properties
Physical State and Solubility
The compound is a white crystalline solid at room temperature, with a melting point range of 92–95°C. Its solubility profile is dominated by the trifluoromethyl group, rendering it highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C) .
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C, releasing hydrogen fluoride and carbon monoxide.
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Hydrolytic Sensitivity: The nitrile group undergoes slow hydrolysis in aqueous acidic conditions to form the corresponding amide.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor to β-enamino nitriles, key building blocks for antihypertensive and antiviral agents. Its trifluoromethyl group improves bioavailability by resisting oxidative metabolism in hepatic microsomes .
Materials Science
In polymer chemistry, it acts as a crosslinking agent for epoxy resins, enhancing thermal stability (Tg > 180°C) and chemical resistance.
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